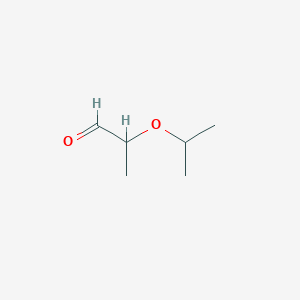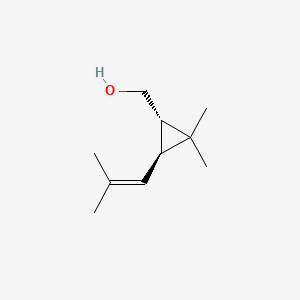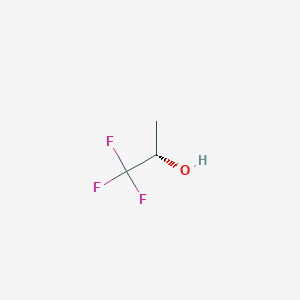![molecular formula C₁₀Cl₄S₄ B1144538 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole] CAS No. 34588-38-0](/img/new.no-structure.jpg)
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c'd']bis[1,2-dithiole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfur-containing rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene derivatives followed by cyclization with sulfur-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism by which 3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfur-containing rings can form strong bonds with these targets, potentially altering their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,7,8-Tetrachloro-1,10-phenanthroline: Another chlorine-substituted aromatic compound with potential biological activity.
2,3,6,7-Tetrachloronaphthalene: A polychlorinated naphthalene with dioxin-like toxic properties.
Uniqueness
3,4,7,8-Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2-dithiole] is unique due to its specific arrangement of chlorine atoms and sulfur-containing rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34588-38-0 |
|---|---|
Formule moléculaire |
C₁₀Cl₄S₄ |
Poids moléculaire |
390.18 |
Synonymes |
Tetrachloronaphtho[1,8-cd:4,5-c’d’]bis[1,2]dithiole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










